molecular formula C17H24FNO2 B294927 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate

Cat. No. B294927
M. Wt: 293.4 g/mol
InChI Key: UBNHRPVZGCZIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate, also known as DMFP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMFP is a derivative of benzoic acid and has a molecular formula of C17H23NO2F.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate is not fully understood, but it is believed to interact with biological targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has been shown to bind to proteins such as bovine serum albumin and human serum albumin, indicating its potential as a protein ligand. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate can induce cell death in cancer cells through the activation of apoptosis pathways. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In vivo studies have shown that 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate can reduce inflammation and oxidative stress in animal models of disease. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate is also relatively non-toxic and can be used at low concentrations in experiments. However, 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous environments. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate is also a relatively new compound, and its properties and potential applications are still being explored.

Future Directions

There are several future directions for the study of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate. One potential direction is the development of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate-based compounds with improved properties for drug discovery and material science. Another direction is the exploration of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate's potential as a protein ligand for the development of new therapeutic agents. The use of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate as a derivatizing agent for the detection of various compounds in analytical chemistry is also an area of future research. Finally, the study of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate's potential as a neuroprotective agent for the treatment of neurodegenerative diseases is an important area of future research.
Conclusion
In conclusion, 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate can be synthesized through a multistep process starting from 3-fluorobenzoic acid. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has been studied for its potential applications in drug discovery, material science, and analytical chemistry. The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate is not fully understood, but it is believed to interact with biological targets through non-covalent interactions. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the study of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate, including the development of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate-based compounds with improved properties and the exploration of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate's potential as a protein ligand and neuroprotective agent.

Synthesis Methods

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate can be synthesized through a multistep process starting from 3-fluorobenzoic acid. The first step involves the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 1-(2,6-dimethylpiperidin-1-yl)propan-2-ol in the presence of a base such as triethylamine to obtain 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has been studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. In drug discovery, 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has been explored as a potential lead compound for the development of new drugs due to its ability to interact with biological targets. 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has also been used as a building block for the synthesis of other compounds with potential therapeutic applications. In material science, 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has been used as a ligand for the preparation of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate has been used as a derivatizing agent for the detection of various compounds such as amino acids, peptides, and steroids.

properties

Molecular Formula

C17H24FNO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 3-fluorobenzoate

InChI

InChI=1S/C17H24FNO2/c1-12-6-4-7-13(2)19(12)11-14(3)21-17(20)15-8-5-9-16(18)10-15/h5,8-10,12-14H,4,6-7,11H2,1-3H3

InChI Key

UBNHRPVZGCZIMM-UHFFFAOYSA-N

SMILES

CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)F)C

Canonical SMILES

CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)F)C

Origin of Product

United States

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